Curvulin

概要

準備方法

Curvulinは、特定の真菌株を含む発酵プロセスによって合成することができます。 例えば、ペニシリウム・スマトレンセは寒天麦芽エキス培地で培養し、その後発酵培地に移すことができます . 発酵は通常、28℃で数日間行われ、その後、クロマトグラフィー技術を使用して化合物を抽出および精製します .

化学反応の分析

Curvulinは、次のようなさまざまな化学反応を起こします。

酸化: this compoundは酸化されてさまざまな誘導体を形成することができ、それらは異なる生物活性を示す可能性があります。

還元: 還元反応は、this compoundの官能基を修飾することができ、その活性を変化させる可能性があります。

置換: This compoundは、官能基が他の基に置換される置換反応に関与することができ、新しい化合物の形成につながります.

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

Chemical Structure and Isolation

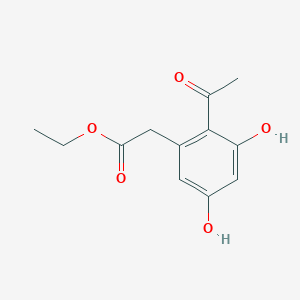

Curvulin is chemically characterized as ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate. Its structure has been confirmed through various spectroscopic methods, including electrospray ionization mass spectrometry and nuclear magnetic resonance .

Phytotoxic Properties

Herbicidal Potential

this compound exhibits weak phytotoxic activity, primarily affecting specific weed species. In studies, it demonstrated significant phytotoxic effects at higher concentrations (≥840 μM), causing necrotic lesions on leaves of tested plants such as Cirsium arvense and Elytrigia repens . While its herbicidal efficacy is limited compared to other metabolites like phaeosphaeride A, which showed severe necrosis at lower concentrations, this compound's role as a potential natural herbicide warrants further investigation.

Case Study: Agricultural Applications

In a study involving the extraction of this compound from Paraphoma sp., researchers assessed its phytotoxic effects on various agrarian plants. The findings indicated that while this compound is not highly effective on its own, it could be explored in combination with other compounds to enhance herbicidal activity . This approach may lead to the development of eco-friendly herbicides with reduced environmental impact.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. However, research indicates that it lacks significant antifungal and antibacterial activity against common pathogens such as Geotrichum candidum and Escherichia coli at the concentrations tested . This limitation suggests that while this compound may not serve as a direct antimicrobial agent, it could still play a role in integrated pest management strategies when used alongside more potent compounds.

Antileishmanial Activity

Recent studies have highlighted this compound's potential in treating leishmaniasis. Isolated from endophytic strains of Bipolaris, this compound was shown to possess antileishmanial activity alongside other metabolites. This discovery opens avenues for further research into this compound as a lead compound for developing new treatments against leishmaniasis, a disease caused by protozoan parasites .

Summary of Biological Activities

| Activity | Effect | Concentration Tested | Notes |

|---|---|---|---|

| Phytotoxicity | Weakly phytotoxic | ≥840 μM | Significant necrosis on specific weeds |

| Antimicrobial | Negligible activity | Various | Ineffective against common pathogens |

| Antileishmanial | Active against Leishmania spp. | Not specified | Potential for therapeutic development |

作用機序

Curvulinは、細胞分裂と細胞内輸送に不可欠な微小管の集合を阻害することにより、その効果を発揮します . この阻害は、癌細胞の細胞周期停止とアポトーシスにつながる可能性があります。 さらに、this compoundの抗菌作用は、微生物の細胞膜を破壊する能力に起因しています .

6. 類似の化合物との比較

This compoundは、クルブラリンやフェオスフェライドAなどの他の真菌代謝産物と類似しています . This compoundは、微小管の集合の特異的な阻害と、フェオスフェライドAに比べて比較的弱い植物毒性によって特徴付けられます . 他の類似の化合物には、次のようなものがあります。

クルブラリン: 抗菌作用を持つ別の真菌代謝産物。

フェオスフェライドA: 強力な除草作用を持つ強力な植物毒.

類似化合物との比較

Curvulin is similar to other fungal metabolites like curvularin and phaeosphaeride A . this compound is unique due to its specific inhibition of microtubule assembly and its relatively weak phytotoxicity compared to phaeosphaeride A . Other similar compounds include:

Curvularin: Another fungal metabolite with antimicrobial properties.

Phaeosphaeride A: A potent phytotoxin with strong herbicidal activity.

生物活性

Curvulin is a bioactive compound derived from various species of the genus Curvularia, which are filamentous fungi known for producing a variety of secondary metabolites with significant biological activities. This article explores the biological activity of this compound, focusing on its phytotoxic, antimicrobial, and potential therapeutic effects.

1. Phytotoxic Activity

This compound has been investigated for its phytotoxic properties, particularly against agricultural weeds. Research indicates that this compound exhibits weak phytotoxic activity, requiring higher concentrations to induce notable effects.

Table 1: Phytotoxic Activity of this compound

| Plant Species | Concentration (μM) | Observed Effect |

|---|---|---|

| Cirsium arvense | ≥840 | Necrotic lesions |

| Elytrigia repens | ≥840 | Necrotic lesions |

| Amaranthus spinosus | >840 | Weak activity |

| Portulaca oleracea | >840 | Weak activity |

In a study conducted by Nwobodo et al. (2022), this compound was tested on wounded leaf segments of various weed species, resulting in necrotic lesions within 24 hours post-treatment at high concentrations . However, it was noted that the herbicidal efficacy of this compound is significantly lower compared to other metabolites like phaeosphaeride A, which caused severe necrosis at much lower concentrations .

2. Antimicrobial Activity

This compound also demonstrates antimicrobial properties against a range of pathogens. It has been found effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Candida albicans | Moderate inhibition |

The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes, although specific pathways remain to be fully elucidated .

3. Case Studies and Research Findings

Several studies have highlighted the broader implications of this compound's biological activities:

- Study on Phytotoxicity : In a controlled experiment, this compound was applied to leaf segments of Cirsium arvense and Elytrigia repens, resulting in significant necrotic lesions at concentrations above 840 μM. This suggests potential utility in agricultural applications for weed management .

- Antimicrobial Efficacy : A study focusing on the antimicrobial effects of this compound demonstrated its ability to inhibit the growth of various pathogenic bacteria, indicating its potential as a natural preservative or therapeutic agent against infections .

- Potential Therapeutic Applications : Although primarily studied for its phytotoxic and antimicrobial properties, there is growing interest in exploring this compound's potential in therapeutic contexts, particularly in relation to inflammatory conditions and cancer treatment. Its ability to modulate biological pathways may offer avenues for future research .

4. Conclusion

This compound is a promising bioactive compound with notable phytotoxic and antimicrobial activities. While its effectiveness varies across different applications, ongoing research is essential to fully understand its mechanisms and potential therapeutic benefits. The insights gained from studies on this compound could pave the way for innovative solutions in agriculture and medicine.

特性

IUPAC Name |

ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-17-11(16)5-8-4-9(14)6-10(15)12(8)7(2)13/h4,6,14-15H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURXCFUGBPBPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940619 | |

| Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19054-27-4 | |

| Record name | Benzeneacetic acid, 2-acetyl-3,5-dihydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019054274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential herbicidal applications of Curvulin?

A1: While this compound itself displays weak phytotoxicity, a structurally related compound called Phaeosphaeride A, isolated from the same fungal species (Paraphoma sp. VIZR 1.46), exhibits significant phytotoxic effects on various plant species. This suggests Phaeosphaeride A, and potentially modified this compound analogs, could be further investigated for developing new bio-based herbicides [].

Q2: Which fungal species are known to produce this compound?

A2: Research indicates this compound production by several fungal species, including Paraphoma sp. VIZR 1.46 [], Bipolaris sp. [], Curvularia species [], and Drechslera indica []. Interestingly, Corynespora cassiicola CC01, while producing other metabolites, did not yield detectable amounts of this compound [].

Q3: What is known about the structure of this compound?

A3: this compound is a macrolactone, a cyclic ester with a large ring structure. While its exact molecular formula and weight might vary slightly based on potential modifications or salt forms, the core structure remains consistent. Further details on the spectroscopic characterization of this compound can be found in studies exploring its isolation and structural elucidation [, , , ].

Q4: Has the synthesis of this compound been achieved?

A4: Yes, total synthesis of this compound has been achieved using various synthetic strategies, including a notable approach employing an aryne acyl-alkylation reaction. This method provides a concise and convergent route to obtain this compound and related compounds like Secocurvularin and Diplodialide C [, , ].

Q5: Have Structure-Activity Relationship (SAR) studies been conducted on this compound?

A5: While specific SAR studies focusing solely on this compound modifications and their impact on activity are limited in the provided literature, researchers have explored the synthetic potential of its core structure. The synthesis of related compounds like Secocurvularin and Curvulinic acid [], and the exploration of aryne-based modifications [, ] suggest potential avenues for future SAR investigations.

Q6: Are there any analytical methods for detecting and quantifying this compound?

A7: While specific analytical methods are not detailed in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) [] coupled with Mass Spectrometry are commonly employed for the isolation, identification, and quantification of fungal metabolites like this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。